molecular formula C12H22ClNO3 B558333 Boc-leu-chloromethylketone CAS No. 102123-85-3

Boc-leu-chloromethylketone

Cat. No. B558333
M. Wt: 263.76 g/mol
InChI Key: ZNJWTNDBZSOFFP-VIFPVBQESA-N
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Description

Boc-leu-chloromethylketone (CAS: 102123-85-3) is a chemical compound with the molecular formula C12H22ClNO3 and a molecular weight of 263.76 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Boc-leu-chloromethylketone consists of a chloromethyl ketone group attached to a leucine residue, which is further attached to a tert-butyl (Boc) protecting group . The exact structural details are not available in the searched resources.

Scientific Research Applications

Environmentally Benign Peptide Synthesis

In a study by Bonnamour et al. (2013), a novel methodology for peptide bond synthesis was described, avoiding toxic solvents and reactants through ball-milling stoichiometric amounts of Boc-protected α-amino acid N-carboxyanhydrides (Boc-AA-NCA) or Boc-protected α-amino acid N-hydroxysuccinimide esters (Boc-AA-OSu) with α-amino acid alkyl ester salts. This approach, applied to the synthesis of Leu-enkephalin, showcased an efficient and environmentally friendly method for peptide production (Bonnamour, Métro, Martínez, & Lamaty, 2013).

pH-Responsive Chiral Polymers

Bauri et al. (2013) reported the synthesis and reversible addition-fragmentation chain transfer (RAFT) polymerization of amino acid-based chiral monomers, such as Boc-L-leucine methacryloyloxyethyl ester (Boc-L-Leu-HEMA), to create pH-responsive, cationic polymers with primary amine moieties at the side chains. These polymers exhibit optical activity and the ability to form highly ordered self-assembled structures, making them attractive for drug delivery applications and biomolecule conjugation (Bauri, Roy, Pant, & De, 2013).

Dual pH and Temperature Responsive Helical Copolymer Libraries

Another study by Bauri et al. (2013) focused on the RAFT polymerization of 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA) and Boc-L/D-leucine methacryloyloxyethyl ester (Boc-L/D-Leu-HEMA) to afford chiral copolymers. These copolymers exhibited dual thermo and pH-dependent solubility behavior in aqueous solution, highlighting their potential for advanced biomedical applications, including drug delivery systems (Bauri, Pant, Roy, & De, 2013).

Synthesis of Peptide Chloromethyl Ketones

Tsuda et al. (1987) synthesized various substrate-derived chloromethyl ketones to develop specific and potent irreversible inhibitors for human spleen fibrinolytic proteinase (SFP) and human leukocyte elastase (LE). Boc-Ala-Tyr-Leu-Val-CH2Cl was identified as a highly effective and specific inhibitor, showcasing the utility of peptide chloromethyl ketones in enzyme inhibition studies (Tsuda, Okada, Nagamatsu, & Okamoto, 1987).

Safety And Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes in contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor or Poison Control Center immediately in case of exposure .

Future Directions

The future directions of synthetic chemistry, including the study of compounds like Boc-leu-chloromethylketone, involve addressing challenges such as improving synthetic efficiencies and making synthetic processes more environmentally friendly . The ability to fine-tune the reactivity and concentration of reactive intermediates in synthetic processes is also a key area of focus .

properties

IUPAC Name

tert-butyl N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO3/c1-8(2)6-9(10(15)7-13)14-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJWTNDBZSOFFP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)CCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427296
Record name Boc-L-Leu-chloromethylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-leu-chloromethylketone

CAS RN

102123-85-3
Record name Boc-L-Leu-chloromethylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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